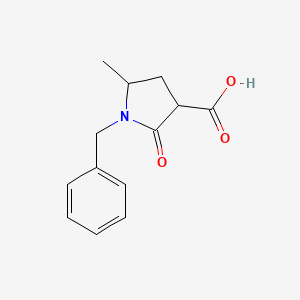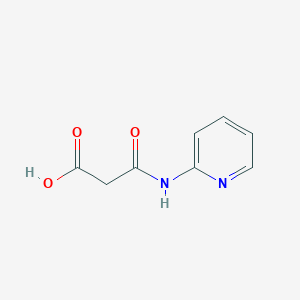
3-Oxo-3-(pyridin-2-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(pyridin-2-ylamino)propanoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of propanoic acid, where the amino group is substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxo-3-(pyridin-2-ylamino)propanoic acid can be synthesized through the reaction of 2-aminopyridine with butyl acrylate. The reaction typically involves the use of a suitable solvent such as methanol and may require heating to facilitate the reaction . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyridin-2-ylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
3-Oxo-3-(pyridin-2-ylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyridin-2-ylamino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-ylamino)propanoic acid: A closely related compound with similar properties and applications.
ethyl (2Z)-2-(hydroxyimino)-3-oxo-3-(2-pyridinyl)propanoate:
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: A compound with similar structural features and reactivity.
Uniqueness
3-Oxo-3-(pyridin-2-ylamino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-oxo-3-(pyridin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(5-8(12)13)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,12,13)(H,9,10,11) |
InChI Key |
VOXPFQFSRHZUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)


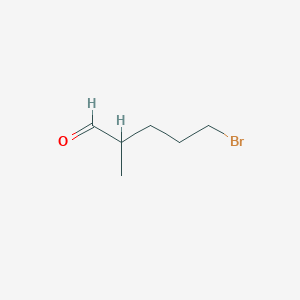

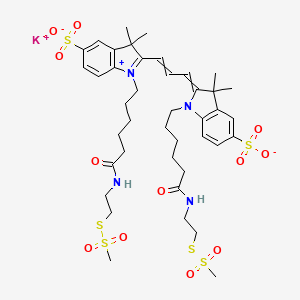

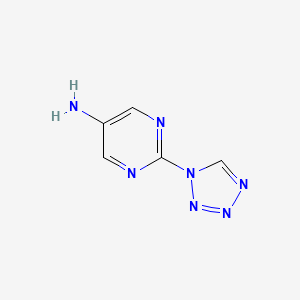
![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
